Cas no 392323-93-2 (N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide)

N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a sulfonamide-based compound featuring a chlorophenyl and dimethylpiperidinyl substituent, imparting distinct chemical and biological properties. Its structural design enhances binding affinity and selectivity, making it a valuable intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. The presence of the sulfonyl group improves stability and solubility, while the chlorophenyl moiety contributes to electrophilic reactivity. The dimethylpiperidine ring adds steric control, potentially influencing pharmacokinetic behavior. This compound is suited for research applications in drug discovery, where precise molecular interactions are critical. Its well-defined synthesis pathway allows for consistent purity and scalability.
N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide structure
392323-93-2 structure
Product Name:N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
CAS No:392323-93-2
MF:C20H23ClN2O3S
MW:406.926223039627
CID:5782614
PubChem ID:5203112
Update Time:2025-06-09

N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 392323-93-2
    • N-(4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
    • N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
    • N-(4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
    • Oprea1_206753
    • F0440-0277
    • AKOS024577707
    • SR-01000442298-1
    • SR-01000442298
    • Benzamide, N-(4-chlorophenyl)-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-
    • Inchi: 1S/C20H23ClN2O3S/c1-14-11-15(2)13-23(12-14)27(25,26)19-9-3-16(4-10-19)20(24)22-18-7-5-17(21)6-8-18/h3-10,14-15H,11-13H2,1-2H3,(H,22,24)
    • InChI Key: MRRVKMMAHNZUNS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C1C=CC(=CC=1)S(N1CC(C)CC(C)C1)(=O)=O)=O

Computed Properties

  • Exact Mass: 406.1117915g/mol
  • Monoisotopic Mass: 406.1117915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • Density: 1.289±0.06 g/cm3(Predicted)
  • pka: 11.90±0.70(Predicted)

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Additional information on N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Research Brief on N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS: 392323-93-2)

N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS: 392323-93-2) is a synthetic small molecule that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonamide and benzamide structural motifs, has shown promising biological activity in various preclinical studies. The presence of the 3,5-dimethylpiperidine moiety and the 4-chlorophenyl group contributes to its distinct pharmacological profile, making it a subject of interest for drug discovery and development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of this compound. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide exhibits potent inhibitory activity against specific protein-protein interactions involved in inflammatory pathways. The compound's IC50 values were found to be in the low micromolar range, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

Structural-activity relationship (SAR) studies have revealed that the sulfonyl group plays a crucial role in binding affinity, while the dimethylpiperidine moiety contributes to metabolic stability. Computational docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) indicate that the compound binds to a hydrophobic pocket of the target protein, with the chlorophenyl group forming key van der Waals interactions. These findings provide valuable insights for further optimization of this chemical scaffold.

From a pharmaceutical development perspective, recent pharmacokinetic studies in rodent models have shown that N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide demonstrates favorable absorption and distribution properties, with a half-life of approximately 6 hours. However, challenges remain regarding its cytochrome P450 metabolism profile, as evidenced by in vitro hepatic microsome assays. Current research efforts are focused on developing analogs with improved metabolic stability while maintaining the desired biological activity.

The compound has also shown potential in oncology research. A 2024 study in Molecular Cancer Therapeutics reported that N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can selectively inhibit cancer cell proliferation in certain tumor types by modulating specific signaling pathways. These findings, while preliminary, suggest possible applications in targeted cancer therapy, particularly for malignancies with dysregulated signaling in the affected pathways.

Ongoing research is exploring the therapeutic potential of this compound in neurodegenerative diseases. Preliminary data presented at the 2024 International Conference on Alzheimer's Disease indicated that derivatives of N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide may cross the blood-brain barrier and exhibit neuroprotective effects in cellular models of neurodegeneration. These findings, though requiring further validation, open new avenues for CNS drug development based on this chemical scaffold.

In conclusion, N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide represents a versatile chemical platform with multiple potential therapeutic applications. The compound's unique structural features and demonstrated biological activities make it a promising candidate for further drug development across various disease areas. Future research directions should focus on optimizing its pharmacokinetic properties, expanding SAR studies, and validating its therapeutic potential in more complex disease models.

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